molecular formula C6H10ClN3O2 B1430357 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride CAS No. 1461708-58-6

2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1430357
CAS No.: 1461708-58-6
M. Wt: 191.61 g/mol
InChI Key: XLJULPJUWHVOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tyrosine kinases and cathepsin K . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the inhibition of tyrosine kinases can disrupt cell signaling pathways that are crucial for cell proliferation and survival.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . These effects are mediated through the disruption of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition . The oxadiazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, which can lead to conformational changes and inhibition of enzyme activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects. The distribution pattern of this compound is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, thereby influencing its biological activity.

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJULPJUWHVOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 2
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 3
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 4
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 5
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 6
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.